4-Thioxo-1,4-dihydropyrimidine-5-carboxamide
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Overview
Description
4-Thioxo-1,4-dihydropyrimidine-5-carboxamide is a heterocyclic compound with the molecular formula C5H5N3OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Thioxo-1,4-dihydropyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiourea with ethyl acetoacetate in the presence of a catalyst such as lanthanum triflate. The reaction is typically carried out in ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Thioxo-1,4-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Thioxo-1,4-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the kinesin spindle protein Eg5, which is essential for cell division. By disrupting the function of Eg5, the compound can impede the proliferation of cancer cells . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in bacteria and fungi .
Comparison with Similar Compounds
4-Thioxo-1,4-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but differs in the oxidation state of the pyrimidine ring.
4-Oxo-1,4-dihydropyrimidine-5-carboxamide: This compound lacks the thioxo group and has different chemical reactivity and biological activity.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds have fused pyrimidine rings and exhibit different biological activities due to their unique structures.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXHSBWPOQLBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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